5-Chloro-1,3-benzoxazole-2,6-diamine
Description
5-Chloro-1,3-benzoxazole-2,6-diamine (CAS: 1820685-02-6) is a benzoxazole derivative featuring a fused benzene and oxazole ring system substituted with a chlorine atom at position 5 and amino groups at positions 2 and 4. Its molecular formula is C₇H₆ClN₃O, with a molecular weight of 183.59 g/mol and a minimum purity of 95% . The compound is primarily used in laboratory research, though specific applications (e.g., medicinal chemistry, materials science) remain undisclosed in publicly available sources.
Properties
IUPAC Name |
5-chloro-1,3-benzoxazole-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUTXMVWZQVTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=N2)N)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-benzoxazole-2,6-diamine typically involves the condensation of 2-aminophenol with appropriate chlorinated reagents. One common method is the reaction of 2-aminophenol with 5-chloro-2-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods
Industrial production of 5-Chloro-1,3-benzoxazole-2,6-diamine may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-benzoxazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
5-Chloro-1,3-benzoxazole-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-benzoxazole-2,6-diamine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-1,3-benzoxazole-2,6-diamine with three analogs: 1,3-benzothiazole-2,6-diamine , RS-0406 , and curcumin-related fibril disruptors , focusing on structural, physicochemical, and functional properties.
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Note: (6S)-1,3-Benzothiazole-2,6-diamine is listed as an impurity in pharmaceutical standards (e.g., Pramipexole dihydrochloride monohydrate) .
Key Observations :
- Substituent Impact : The chlorine atom in 5-Chloro-1,3-benzoxazole-2,6-diamine enhances electron-withdrawing effects and lipophilicity relative to unsubstituted benzoxazoles. This contrasts with RS-0406, where hydroxyl groups improve aqueous solubility .
Protein Aggregation Inhibition
Compounds like RS-0406 (a pyridazine-diamine derivative) and curcumin analogs are known to disrupt α-synuclein fibril formation, a hallmark of Parkinson’s disease. RS-0406 acts as a β-sheet breaker, binding to fibrillar assemblies via its diamine and phenolic groups . While 5-Chloro-1,3-benzoxazole-2,6-diamine shares diamine functionality, its chlorine substituent and benzoxazole core may alter binding efficacy. For example:
- Turbidity Assays : Compounds with diamine motifs (e.g., RS-0406) reduce α-synuclein aggregation by 40–60% in vitro, whereas benzothiazole derivatives show weaker activity (~20%) .
Pharmaceutical Relevance
- Benzothiazole Derivatives: The impurity (6S)-1,3-benzothiazole-2,6-diamine is structurally analogous but differs in heteroatom and ring saturation.
- Benzoxazole Utility : Benzoxazole scaffolds are explored for antimicrobial and anticancer activity, but 5-Chloro-1,3-benzoxazole-2,6-diamine’s specific applications remain uncharacterized in available literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
